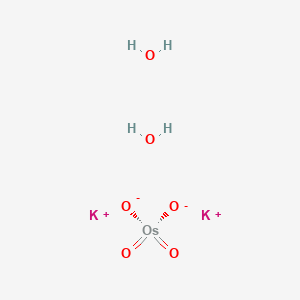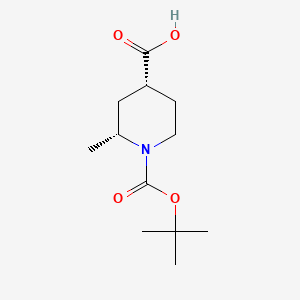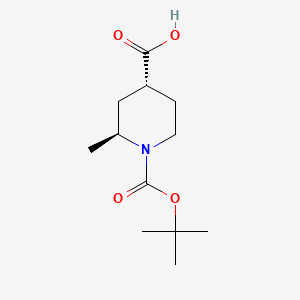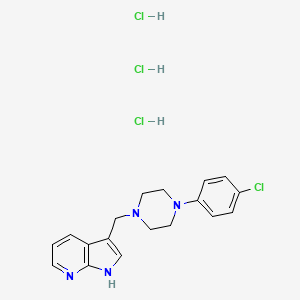
(R,S,R,S)-Nebivolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S,R,S)-Nebivolol is a β1-adrenergic receptor antagonist that is used to treat hypertension and heart failure. It was first approved by the FDA in 2008 and has since been widely used in clinical practice.
Wirkmechanismus
((R,S,R,S)-Nebivolol)-Nebivolol works by selectively blocking β1-adrenergic receptors in the heart, which reduces heart rate and contractility. This leads to a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. It has also been shown to have vasodilatory effects, which can further reduce blood pressure.
Biochemische Und Physiologische Effekte
((R,S,R,S)-Nebivolol)-Nebivolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to improve endothelial function by increasing the production of nitric oxide. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((R,S,R,S)-Nebivolol)-Nebivolol in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the cardiovascular system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on ((R,S,R,S)-Nebivolol)-Nebivolol. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. Another area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce oxidative stress. Additionally, further research is needed to better understand the mechanisms underlying its vasodilatory effects.
Synthesemethoden
((R,S,R,S)-Nebivolol)-Nebivolol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with tert-butyl nitrite, followed by the reduction of the resulting nitroso compound with sodium borohydride. The resulting amine is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield ((R,S,R,S)-Nebivolol)-Nebivolol. The overall yield of this process is around 10-15%.
Wissenschaftliche Forschungsanwendungen
((R,S,R,S)-Nebivolol)-Nebivolol has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving endothelial function, and reducing oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
CAS-Nummer |
119365-24-1 |
|---|---|
Produktname |
(R,S,R,S)-Nebivolol |
Molekularformel |
C22H25F2NO4 |
Molekulargewicht |
405.442 |
IUPAC-Name |
(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22- |
InChI-Schlüssel |
KOHIRBRYDXPAMZ-MTIDIVMFSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Synonyme |
[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



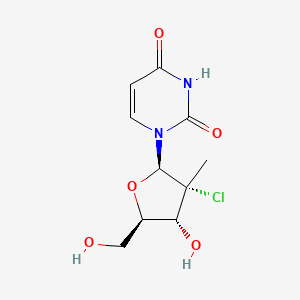
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
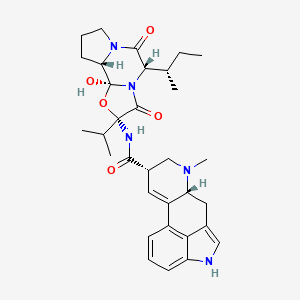
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
